molecular formula C22H30N4O5 B6487769 N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-(2-methoxyethyl)ethanediamide CAS No. 877633-66-4

N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-(2-methoxyethyl)ethanediamide

Cat. No.: B6487769
CAS No.: 877633-66-4
M. Wt: 430.5 g/mol
InChI Key: YMWHOCANCQIIJD-UHFFFAOYSA-N
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Description

This compound (C₂₂H₃₀N₄O₄, MW 414.50) features a furan-2-yl group linked to a piperazine ring substituted with a 4-methoxyphenyl moiety. The ethanediamide backbone is functionalized with a 2-methoxyethyl group at one terminus and the furan-piperazine-ethyl chain at the other .

Properties

IUPAC Name

N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-(2-methoxyethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O5/c1-29-15-9-23-21(27)22(28)24-16-19(20-4-3-14-31-20)26-12-10-25(11-13-26)17-5-7-18(30-2)8-6-17/h3-8,14,19H,9-13,15-16H2,1-2H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMWHOCANCQIIJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Ethanediamide Derivatives with Varied Substituents

The following table summarizes key analogs and their distinguishing features:

Compound Name Substituent on Ethanediamide Molecular Weight Key Properties/Activities Evidence Source
N'-[2-(Furan-2-yl)-2-[4-(4-Methoxyphenyl)Piperazin-1-yl]Ethyl]-N-(2-Methoxyethyl)Ethanediamide 2-Methoxyethyl 414.50 Structural benchmark; unconfirmed activity
N-[2-(Diethylamino)Ethyl]-N′-{2-(Furan-2-yl)-2-[4-(4-Methoxyphenyl)Piperazin-1-yl]Ethyl}Ethanediamide Diethylaminoethyl 427.52 Enhanced lipophilicity; potential CNS penetration
N-{2-[4-(4-Fluorophenyl)Piperazin-1-yl]-2-(Furan-2-yl)Ethyl}-N′-(2-Pyridinylmethyl)Ethanediamide 2-Pyridinylmethyl 438.47 Possible dual receptor targeting (e.g., 5-HT₁A/D₂)
N′-(4-Methoxyphenyl)-N-{2-[4-(4-Methylbenzoyl)Piperazin-1-yl]Ethyl}Ethanediamide 4-Methylbenzoyl-piperazinyl ethyl 438.52 Increased steric bulk; altered binding kinetics
N'-[2-(Furan-2-yl)-2-[4-(4-Methoxyphenyl)Piperazin-1-yl]Ethyl]-N-(Propan-2-yl)Ethanediamide Isopropyl 414.50 Reduced polarity; improved metabolic stability

Key Observations :

  • Receptor Targeting: Pyridinylmethyl () and diethylaminoethyl () substituents may enhance interactions with cationic binding pockets in receptors like 5-HT₁A or σ₁, as seen in related piperazine derivatives .

Piperazine-Containing Analogues in Pharmacology

Serotonin Receptor Antagonists

Compounds such as p-MPPI and p-MPPF () demonstrate that 4-(2'-methoxyphenyl)piperazine derivatives act as competitive 5-HT₁A antagonists. While the target compound lacks the iodobenzamido or fluorobenzamido groups critical for 5-HT₁A affinity, its furan and methoxyphenyl groups may confer selectivity for other receptor subtypes (e.g., D₂-like dopamine receptors) .

Anti-Inflammatory Thiazole-Piperazine Hybrids

Compounds 13–18 () incorporate piperazine moieties with thiazole cores, showing inhibitory activity against matrix metalloproteinases (MMPs). Although structurally distinct from the target compound, these analogs highlight the role of piperazine in enhancing solubility and binding to enzyme active sites.

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